Haloperidol-d4-1

Catalog No.
S3469335
CAS No.
136765-35-0
M.F
C21H23ClFNO2
M. Wt
379.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Haloperidol-d4-1

CAS Number

136765-35-0

Product Name

Haloperidol-d4-1

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)butan-1-one

Molecular Formula

C21H23ClFNO2

Molecular Weight

379.9 g/mol

InChI

InChI=1S/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2/i3D,4D,9D,10D

InChI Key

LNEPOXFFQSENCJ-AKPGVGPLSA-N

SMILES

Array

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)CCCN2CCC(CC2)(C3=CC=C(C=C3)Cl)O)[2H])[2H])F)[2H]

The exact mass of the compound Haloperidol (D4') is 379.1652418 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Haloperidol-d4-1 (CAS 136765-35-0) is a stable isotope-labeled (SIL) derivative of the typical antipsychotic haloperidol. In procurement and analytical workflows, it serves as the primary internal standard (IS) for the quantification of haloperidol via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). By providing identical physicochemical properties to the unlabeled target analyte while offering a distinct +4 Da mass shift, Haloperidol-d4-1 enables precise mathematical correction for sample loss and matrix-induced ion suppression [1]. This makes it a critical reagent for therapeutic drug monitoring (TDM), forensic toxicology, and pharmacokinetic bioanalysis where high-throughput reproducibility is required [2].

Relying on structural analog internal standards (such as cinnarizine or aripiprazole) or non-isotopic in-class substitutes for haloperidol quantification introduces severe analytical vulnerabilities. Structural analogs exhibit different chromatographic retention times, causing them to elute in different windows of the mobile phase gradient where they are subjected to unpredictable and differential ion suppression from endogenous matrix components like phospholipids [1]. Because they do not perfectly co-elute with haloperidol, these generic substitutes fail to accurately normalize matrix effects or extraction recovery variations across complex biological samples[2]. Procurement of the exact Haloperidol-d4-1 isotopologue is necessary to achieve an IS-normalized matrix factor near 100%, ensuring that the internal standard experiences the exact same ionization environment as the target analyte.

Complete Mass Resolution for Isotopic Crosstalk Elimination

Haloperidol-d4-1 provides a critical +4 Da mass shift compared to unlabeled haloperidol, which is essential for accurate Multiple Reaction Monitoring (MRM). In positive electrospray ionization (ESI) mode, unlabeled haloperidol yields a transition of m/z 376.29 → 165.14, whereas Haloperidol-d4-1 yields m/z 380.28 → 169.17[1]. This robust mass separation prevents isotopic interference between the analyte and the internal standard, enabling a lower limit of quantification (LLOQ) down to 5.03 pg/mL in high-sensitivity assays [2].

Evidence DimensionPrecursor-to-Product Ion Transition (m/z)
Target Compound Datam/z 380.28 → 169.17
Comparator Or Baselinem/z 376.29 → 165.14 (Unlabeled Haloperidol)
Quantified Difference+4 Da mass shift in both precursor and product ions
ConditionsLC-ESI-MS/MS in positive ionization mode (MRM)

Ensures complete mass resolution from the target analyte, preventing quantitative bias and enabling ultra-trace detection in clinical samples.

Neutralization of Matrix Effects in Complex Biological Samples

When analyzing complex matrices like human serum, endogenous components cause significant ion suppression. Haloperidol-d4-1 perfectly co-elutes with haloperidol, ensuring both compounds experience identical suppression. Clinical validation studies demonstrate that using Haloperidol-d4-1 yields an IS-normalized matrix factor between 85.6% and 113.2% with a relative standard deviation (RSD) of less than 8.5% across low and high concentration levels [1]. In contrast, structural analog internal standards eluting at different retention times fail to normalize these effects, leading to unpredictable quantification errors.

Evidence DimensionIS-Normalized Matrix Factor
Target Compound Data85.6% to 113.2% (RSD < 8.5%)
Comparator Or BaselineUnpredictable differential ion suppression (Structural Analog IS)
Quantified DifferenceHaloperidol-d4-1 maintains matrix factor variance well within the strict ±15% EMA/FDA acceptance criteria
ConditionsHuman serum extracts analyzed via LC-MS/MS with post-column infusion

Guarantees assay reproducibility and regulatory compliance when processing complex, phospholipid-rich biological matrices.

1:1 Extraction Recovery Tracking for Sample Preparation

A reliable internal standard must mimic the exact extraction efficiency of the target analyte to correct for sample loss. Haloperidol-d4-1 demonstrates an extraction recovery of >95% using solid-phase extraction (SPE) and ~70.9% using simple liquid-liquid extraction (LLE), perfectly correlating with the recovery rates of unlabeled haloperidol across all concentration ranges [1] [2]. This identical physicochemical behavior ensures that any physical loss during sample cleanup is mathematically neutralized in the final concentration calculation.

Evidence DimensionExtraction Recovery Efficiency
Target Compound Data>95% (SPE) or ~70.9% (LLE) perfectly tracking the analyte
Comparator Or BaselineDiscrepant recovery rates (Non-isotopic substitutes)
Quantified Difference1:1 recovery correlation between Haloperidol-d4-1 and unlabeled haloperidol
ConditionsSolid-phase extraction (SPE) and liquid-liquid extraction (LLE) from human plasma

Ensures that variations in sample preparation efficiency do not compromise the accuracy of the final quantitative result.

Reagent Stability for High-Throughput Laboratory Workflows

For high-throughput clinical laboratories, the stability of internal standard stock solutions directly impacts workflow efficiency and reagent costs. Haloperidol-d4-1 exhibits excellent stability, with stock solutions stored at room temperature for 6 hours or at -20°C for 90 days showing less than a 4% deviation from freshly prepared solutions [1]. This robust stability profile allows laboratories to prepare bulk internal standard solutions without risking degradation-induced quantification drift over a three-month period.

Evidence DimensionStock Solution Stability (Deviation from fresh)
Target Compound Data<4% deviation after 90 days at -20°C
Comparator Or BaselineFreshly prepared stock solution (0% deviation)
Quantified DifferenceNegligible degradation (<4%) over extended storage
ConditionsMethanol/water stock solutions stored at -20°C

Reduces the frequency of reagent preparation, lowering operational costs and minimizing batch-to-batch variability in routine testing.

Therapeutic Drug Monitoring (TDM) of Schizophrenia Patients

Haloperidol has a narrow therapeutic window (typically 1-10 ng/mL) and highly variable pharmacokinetics. Haloperidol-d4-1 is the required internal standard for LC-MS/MS assays used in routine TDM, as its ability to neutralize matrix effects ensures precise dose adjustments and minimizes the risk of adverse extrapyramidal side effects [1].

Forensic Toxicology and Postmortem Bioanalysis

In forensic investigations, analyzing whole blood, hair, or nail matrices introduces severe ion suppression from putrefaction or keratinized tissue extraction. The +4 Da mass shift and identical extraction recovery of Haloperidol-d4-1 allow forensic toxicologists to achieve ultra-low limits of quantification (down to 5 pg/mL) without matrix-induced false negatives [2].

Pharmacokinetic (PK) and Bioequivalence Clinical Trials

Regulatory submissions for generic haloperidol formulations require strictly validated bioanalytical methods. The use of Haloperidol-d4-1 ensures that the assay meets EMA and FDA guidelines for precision, accuracy, and matrix effect normalization (IS-normalized matrix factor RSD < 8.5%), which is unachievable with generic structural analogs [3].

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

379.1652418 Da

Monoisotopic Mass

379.1652418 Da

Heavy Atom Count

26

Wikipedia

4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-[4-fluoro(~2~H_4_)phenyl]butan-1-one

Dates

Last modified: 08-19-2023

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